molecular formula C11H15FN2 B2543184 2-(2-Fluorophenyl)-1-methylpiperazine CAS No. 1018645-79-8

2-(2-Fluorophenyl)-1-methylpiperazine

Cat. No.: B2543184
CAS No.: 1018645-79-8
M. Wt: 194.253
InChI Key: XDEGAOYPBFQQAL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom attached to the phenyl ring and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-methylpiperazine typically involves the reaction of 2-fluoroaniline with 1-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediates, which are subsequently converted to the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to receptor binding and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-methylpiperazine: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Bromophenyl)-1-methylpiperazine: Contains a bromine atom in place of fluorine.

    2-(2-Iodophenyl)-1-methylpiperazine: Features an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenyl)-1-methylpiperazine imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, compared to its halogenated counterparts. These characteristics make it a valuable compound for specific applications in medicinal chemistry and drug development.

Biological Activity

2-(2-Fluorophenyl)-1-methylpiperazine (2-FPMP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the significant findings related to its biological activity, including its receptor interactions, enzyme inhibition, and potential therapeutic applications.

  • Chemical Formula : C11H15FN2
  • Molecular Weight : 196.25 g/mol
  • Structure : The compound features a piperazine ring substituted with a fluorophenyl group, which is crucial for its biological activity.

2-FPMP acts primarily as a modulator of various receptor systems and enzymes. Its structure allows it to interact with multiple biological targets, leading to various pharmacological effects.

Receptor Interactions

  • Dopamine Receptors : 2-FPMP has shown affinity for dopamine receptors, particularly D2-like receptors. This interaction suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonin Receptors : The compound also interacts with serotonin receptors, particularly the 5-HT2C subtype, indicating its potential role in mood regulation and anxiety disorders.

Enzyme Inhibition

Research has demonstrated that 2-FPMP exhibits inhibitory activity against several key enzymes:

  • Monoamine Oxidase (MAO) : It has been identified as a reversible inhibitor of MAO-B with an IC50 value of approximately 0.65 µM, indicating its potential use in treating depression and neurodegenerative diseases .
  • Acetylcholinesterase (AChE) : The compound shows significant AChE inhibition with an IC50 value around 4.32 µM, suggesting possible applications in Alzheimer's disease treatment .

Study on MAO Inhibition

A study evaluated various N-methyl-piperazine derivatives, including 2-FPMP. The results indicated that while it exhibited moderate MAO-B inhibition, modifications to the piperazine ring could enhance potency. For instance, derivatives with additional fluorine atoms showed improved selectivity and potency against MAO-B .

CompoundIC50 (µM)Selectivity Index
2-FPMP0.65-
T60.013120.8
T30.039107.4

Anticancer Activity

In another study focusing on anticancer properties, compounds derived from piperazine scaffolds were tested against various cancer cell lines (MCF7 and others). Results indicated that certain derivatives of piperazine exhibited significant cytotoxic effects comparable to doxorubicin, a standard chemotherapy drug. The presence of the fluorophenyl group was noted to enhance the cytotoxicity against cancer cells .

Summary of Biological Activities

  • Antidepressant Potential : Through MAO inhibition.
  • Neuroprotective Effects : Via dopamine receptor modulation.
  • Anticancer Activity : Demonstrated through cytotoxicity against multiple cancer cell lines.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-14-7-6-13-8-11(14)9-4-2-3-5-10(9)12/h2-5,11,13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEGAOYPBFQQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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